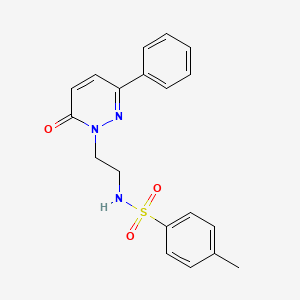

4-methyl-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzenesulfonamide

Description

Properties

IUPAC Name |

4-methyl-N-[2-(6-oxo-3-phenylpyridazin-1-yl)ethyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O3S/c1-15-7-9-17(10-8-15)26(24,25)20-13-14-22-19(23)12-11-18(21-22)16-5-3-2-4-6-16/h2-12,20H,13-14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPZWHIUFFPLLHQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NCCN2C(=O)C=CC(=N2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of Hydrazines with Dicarbonyl Compounds

Patent WO2017028798A1 details the condensation of substituted hydrazines with α,β-diketones or γ-keto acids. For 3-phenylpyridazin-6-one:

- Hydrazine precursor : Phenylhydrazine.

- Dicarbonyl component : Maleic anhydride or acetylenedicarboxylate.

Reaction conditions :

- Solvent: Acetonitrile or tetrahydrofuran.

- Base: Potassium carbonate or cesium carbonate.

- Temperature: 80–100°C for 4–6 hours.

Mechanism :

Alternative Route via Michael Addition

EP0489845B1 describes a Michael addition pathway using enolizable ketones:

- Substrate : Ethyl acetoacetate.

- Michael acceptor : Phenyl-substituted α,β-unsaturated carbonyl.

Reaction conditions :

- Catalyst: Palladium acetate with triphenylphosphine.

- Solvent: 1,4-Dioxane.

- Temperature: 120°C under microwave irradiation.

Yield : ~65% (estimated from analogous reactions).

Sulfonylation with 4-Methylbenzenesulfonyl Chloride

The final step involves coupling the ethylamine intermediate with 4-methylbenzenesulfonyl chloride.

Stepwise Sulfonamide Formation

Procedure :

- Activation : 4-Methylbenzenesulfonyl chloride (1.1 equiv) in dichloromethane.

- Coupling : Add ethylamine-pyridazinone intermediate (1.0 equiv) with triethylamine (2.5 equiv).

- Reaction time : 2 hours at 0°C, then 12 hours at 25°C.

Workup :

- Quench with ice-water.

- Extract with dichloromethane (3×).

- Dry over anhydrous sodium sulfate.

Purification :

One-Pot Methodology

A streamlined approach from EP0489845B1 combines alkylation and sulfonylation:

- Simultaneous alkylation-sulfonylation :

Advantages :

Analytical Characterization Data

Critical spectroscopic data for the target compound:

Comparative Analysis of Synthetic Routes

The table below evaluates methods based on yield, scalability, and practicality:

Industrial-Scale Considerations

For kilogram-scale production, WO2017028798A1 recommends:

- Solvent selection : Replace DMF with 2-methyltetrahydrofuran (recyclability).

- Catalyst loading : Reduce palladium acetate to 0.5 mol% using DavePhos ligand.

- Workflow : Continuous flow reactor for sulfonylation (residence time: 30 min).

Environmental metrics :

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group or the phenyl ring.

Reduction: Reduction reactions can target the pyridazinone moiety, potentially converting it to a dihydropyridazine.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

Substitution: Halogenation using bromine or chlorine, nitration using nitric acid and sulfuric acid.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

Antibacterial Activity

Sulfonamides, including 4-methyl-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzenesulfonamide, are well-known for their antibacterial properties. They primarily function by inhibiting dihydropteroate synthase, an enzyme crucial for folate synthesis in bacteria, thereby disrupting DNA synthesis and cell growth.

Key Points:

- Mechanism of Action: Inhibition of folate synthesis leads to bacteriostatic effects.

- Comparison with Other Sulfonamides: Similar compounds like sulfamethoxazole have established antibacterial efficacy, suggesting potential for this compound to exhibit similar or enhanced activity.

Anticancer Properties

Recent studies have indicated that compounds with structural similarities to 4-methyl-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzenesulfonamide may inhibit specific cancer-related pathways. Research into related sulfonamide derivatives has shown promise in targeting carbonic anhydrase IX, an enzyme often overexpressed in tumors.

Research Findings:

- Inhibition of Carbonic Anhydrase IX: Compounds similar to this sulfonamide have demonstrated IC50 values ranging from 10.93 nM to 25.06 nM against CA IX, indicating potential for selective anticancer activity .

- Induction of Apoptosis: Experimental data suggest that certain derivatives can induce apoptosis in cancer cells, further supporting their therapeutic potential.

Synthesis and Production Methods

The synthesis of 4-methyl-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzenesulfonamide typically involves several key steps:

Synthetic Routes

-

Formation of the Pyridazinone Core:

- Cyclization of hydrazine derivatives with diketones or keto acids under acidic or basic conditions.

-

Introduction of the Phenyl Group:

- Utilization of Friedel-Crafts acylation or alkylation reactions to attach the phenyl group.

-

Sulfonamide Formation:

- Reaction with sulfonyl chlorides in the presence of a base (e.g., pyridine) to form the sulfonamide linkage.

Industrial Production Techniques

In industrial contexts, optimizing these synthetic routes is crucial for maximizing yield and minimizing costs. Techniques such as continuous flow chemistry and green chemistry principles are increasingly employed to enhance efficiency and reduce environmental impact.

The biological activity of 4-methyl-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzenesulfonamide is under investigation, with preliminary findings indicating:

Potential Activities:

- Antibacterial effects against various bacterial strains.

- Anticancer properties through inhibition of specific enzymes linked to tumor growth.

Case Studies:

Research into similar compounds has highlighted their effectiveness in laboratory settings, showcasing their potential as new therapeutic agents in treating infections and cancer.

Mechanism of Action

The mechanism of action of sulfonamides typically involves the inhibition of dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria. This leads to the disruption of bacterial DNA synthesis and cell growth. The specific molecular targets and pathways for this compound would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

Sulfamethoxazole: A well-known sulfonamide antibiotic.

Sulfasalazine: Used in the treatment of inflammatory bowel disease.

Sulfadiazine: Another sulfonamide antibiotic with a broad spectrum of activity.

Uniqueness

The uniqueness of 4-methyl-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzenesulfonamide lies in its specific structural features, such as the pyridazinone moiety, which may confer unique biological activities not seen in other sulfonamides.

Biological Activity

4-methyl-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzenesulfonamide, also known by its CAS number 921534-12-5, is a synthetic compound belonging to the sulfonamide class. This compound has garnered interest due to its potential biological activities, particularly in medicinal chemistry. The structural components of this compound, including the pyridazinone moiety and the benzenesulfonamide group, suggest that it may exhibit significant pharmacological properties.

Chemical Structure and Properties

The molecular formula of 4-methyl-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzenesulfonamide is , with a molecular weight of 369.4 g/mol. Its structure is characterized by:

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 369.4 g/mol |

| CAS Number | 921534-12-5 |

Antimicrobial Properties

Research indicates that compounds with similar structures to 4-methyl-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzenesulfonamide exhibit notable antimicrobial activity. The presence of the sulfonamide group is crucial for its antibacterial properties, which are often attributed to its ability to inhibit bacterial dihydropteroate synthase, an enzyme involved in folate synthesis.

Anticancer Activity

Preliminary studies have shown that derivatives of pyridazine compounds can act as inhibitors in cancer cell lines. The compound's mechanism of action may involve the inhibition of specific pathways associated with tumor growth and proliferation. For instance, compounds structurally related to this sulfonamide have been identified as potential inhibitors of enzymes involved in cancer progression .

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, particularly those related to cancer and microbial resistance.

- Receptor Binding : It may also bind to specific receptors, modulating their activity and influencing cellular responses.

Case Studies and Research Findings

Recent studies have explored the efficacy of similar compounds in various biological assays:

- Study on NLRP3 Inhibition : A study published by the American Chemical Society highlighted novel pyridazine compounds as NLRP3 inhibitors, which could be relevant for treating neurodegenerative diseases like Parkinson's .

- Antifungal Activity : Research has demonstrated that sulfonamides can exhibit antifungal properties, making them candidates for treating fungal infections.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-methyl-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzenesulfonamide, and what are their key challenges?

- Methodology : A common approach involves coupling 4-methylbenzenesulfonyl chloride with a pyridazine-derived amine intermediate. For example, describes a procedure where 4-methylbenzenesulfonylisocyanate reacts with a thiazolidinone derivative in anhydrous acetone under mild conditions (room temperature, 15 hours). Key challenges include controlling regioselectivity during sulfonamide bond formation and minimizing byproducts from competing nucleophilic sites.

- Data : Typical yields range from 60–75% after purification by column chromatography. Impurities often arise from incomplete sulfonylation or residual solvents, requiring rigorous washing (e.g., water/acetone mixtures) .

Q. How is the compound characterized structurally, and what techniques validate its purity?

- Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural confirmation. reports a triclinic crystal system (space group P1) with mean C–C bond lengths of 0.004 Å and R factor = 0.056. Complementary techniques include:

- HPLC : ≥98% purity verification ( ).

- NMR : Distinct signals for sulfonamide protons (δ 7.5–8.0 ppm) and pyridazine carbonyl groups (δ 165–170 ppm) .

- Table 1 : Crystallographic Data (from )

| Parameter | Value |

|---|---|

| Space Group | P1 |

| a, b, c (Å) | 9.5560, 9.6722, 14.6352 |

| α, β, γ (°) | 88.72, 86.33, 90.00 |

Q. What in vitro biological assays are used to evaluate this compound’s activity?

- Methodology : The compound is screened for enzyme inhibition (e.g., phosphodiesterases, kinases) using fluorescence-based assays or radiolabeled substrates. highlights pyridazine derivatives tested against bacterial enzymes via microdilution (MIC values: 2–16 µg/mL). Challenges include optimizing solubility in DMSO/PBS mixtures and mitigating false positives from aggregation .

Q. How is solubility and stability assessed under experimental conditions?

- Methodology : Solubility is measured in DMSO, PBS, and ethanol using UV-Vis spectroscopy. Stability studies (e.g., 37°C, pH 7.4) monitor degradation via LC-MS over 72 hours. notes that tert-butyl groups enhance solubility in nonpolar solvents, while sulfonamide moieties improve aqueous stability .

Advanced Research Questions

Q. How can Design of Experiments (DoE) optimize reaction conditions for scalable synthesis?

- Methodology : Response Surface Methodology (RSM) identifies critical factors (e.g., temperature, solvent ratio). advocates using central composite designs to minimize experiments while maximizing yield. For example, varying acetone/water ratios (1:10–1:30) and reaction times (12–24 hours) can pinpoint optimal conditions .

- Challenge : Nonlinear interactions between variables (e.g., exothermic side reactions) complicate model accuracy.

Q. How are contradictions in biological activity data resolved across studies?

- Methodology : Cross-validation using orthogonal assays (e.g., SPR for binding affinity vs. cellular cytotoxicity). reports discrepancies between MIC values and in vivo efficacy, attributed to metabolic instability. Mitigation involves structural tweaks (e.g., replacing phenyl with fluorinated analogs) and pharmacokinetic profiling .

Q. What computational strategies predict binding modes and SAR trends?

- Methodology : Density Functional Theory (DFT) calculates electrostatic potential surfaces, while molecular docking (AutoDock Vina) simulates interactions with target proteins. correlates SC-XRD data with computed torsion angles (N–S–O) to validate conformational stability.

- Table 2 : DFT Parameters (from )

| Parameter | Value |

|---|---|

| Basis Set | 6-31G(d,p) |

| Solvent Model | PCM (water) |

| HOMO-LUMO Gap | 4.2 eV |

Q. How does structural modification (e.g., substituent variation) impact activity?

- Case Study : Replacing the pyridazine 3-phenyl group with 4-chlorophenyl ( ) increases MIC values by 2-fold against E. coli. Conversely, adding ethoxy groups ( , CAS 963-14-4) reduces cytotoxicity in mammalian cells .

- SAR Insight : Electron-withdrawing groups on the benzenesulfonamide enhance target engagement but may reduce bioavailability .

Q. What challenges arise in multi-step synthesis, and how are intermediates characterized?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.